molecular formula C16H15ClO4 B13893911 Methyl (5S)-5-(8-chloro-1-naphthyl)-5-hydroxy-3-oxo-pentanoate

Methyl (5S)-5-(8-chloro-1-naphthyl)-5-hydroxy-3-oxo-pentanoate

Cat. No.: B13893911
M. Wt: 306.74 g/mol
InChI Key: XWSHITUOYALJED-AWEZNQCLSA-N
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Description

Methyl (5S)-5-(8-chloro-1-naphthyl)-5-hydroxy-3-oxo-pentanoate is a complex organic compound characterized by its unique structure, which includes a naphthyl group substituted with a chlorine atom

Preparation Methods

The synthesis of Methyl (5S)-5-(8-chloro-1-naphthyl)-5-hydroxy-3-oxo-pentanoate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the naphthyl derivative, followed by the introduction of the chlorine atom. The final steps involve the formation of the ester and the hydroxy-oxo-pentanoate moiety under controlled reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Methyl (5S)-5-(8-chloro-1-naphthyl)-5-hydroxy-3-oxo-pentanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, typically using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the naphthyl group can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

Methyl (5S)-5-(8-chloro-1-naphthyl)-5-hydroxy-3-oxo-pentanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl (5S)-5-(8-chloro-1-naphthyl)-5-hydroxy-3-oxo-pentanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The naphthyl group allows for π-π interactions, while the hydroxy and oxo groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other naphthyl derivatives and esters with different substituents. For example:

    Methyl (5S)-5-(1-naphthyl)-5-hydroxy-3-oxo-pentanoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    Ethyl (5S)-5-(8-chloro-1-naphthyl)-5-hydroxy-3-oxo-pentanoate: Similar structure but with an ethyl ester instead of a methyl ester, which can influence its solubility and reactivity.

Methyl (5S)-5-(8-chloro-1-naphthyl)-5-hydroxy-3-oxo-pentanoate is unique due to the specific positioning of the chlorine atom and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H15ClO4

Molecular Weight

306.74 g/mol

IUPAC Name

methyl (5S)-5-(8-chloronaphthalen-1-yl)-5-hydroxy-3-oxopentanoate

InChI

InChI=1S/C16H15ClO4/c1-21-15(20)9-11(18)8-14(19)12-6-2-4-10-5-3-7-13(17)16(10)12/h2-7,14,19H,8-9H2,1H3/t14-/m0/s1

InChI Key

XWSHITUOYALJED-AWEZNQCLSA-N

Isomeric SMILES

COC(=O)CC(=O)C[C@@H](C1=CC=CC2=C1C(=CC=C2)Cl)O

Canonical SMILES

COC(=O)CC(=O)CC(C1=CC=CC2=C1C(=CC=C2)Cl)O

Origin of Product

United States

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